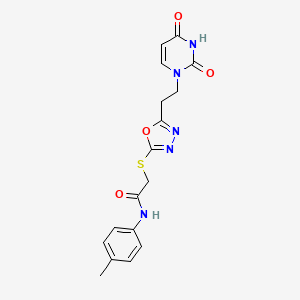

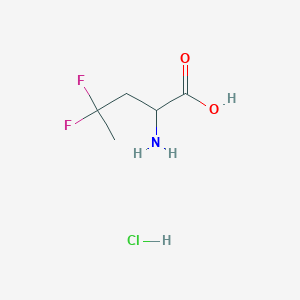

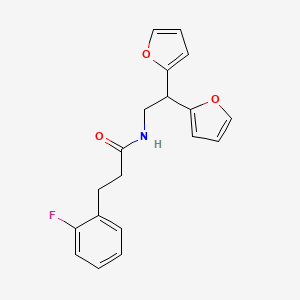

![molecular formula C13H17N3OS B2752285 5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine CAS No. 299443-41-7](/img/structure/B2752285.png)

5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine” is a chemical compound. It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic moiety . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves several steps. The process starts with the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Scientific Research Applications

Antiproliferative and Antimicrobial Properties

The 1,3,4-thiadiazole core is a crucial pharmacological scaffold in medicinal chemistry, with derivatives designed to explore biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. Moreover, certain compounds have exhibited cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy strategies with minimal cytotoxicity against cancer cells. Molecular docking studies further support these findings, offering insights into the anti-cancer and anti-bacterial mechanisms (Gür et al., 2020).

Spectroscopic and Theoretical Studies

Fluorescence studies of derivatives have revealed dual fluorescence effects and distinct fluorescence emissions in aqueous solutions at various pH levels. These effects are influenced by aggregation factors and charge transfer effects, highlighting the structural impact on fluorescence behaviors. Density Functional Theory (DFT)-based molecular modeling provides hypotheses on the microscopic origins of these phenomena, underscoring the potential of 1,3,4-thiadiazole derivatives in fluorescence-based applications (Matwijczuk et al., 2018).

Antimicrobial and Antifungal Applications

Research has also focused on the antimicrobial and antifungal potentials of 1,3,4-thiadiazole derivatives. These compounds have been evaluated against a variety of bacterial and fungal strains, showing moderate to significant activity. This highlights the versatility of 1,3,4-thiadiazole derivatives in combating various microbial and fungal pathogens (Ameen & Qasir, 2017).

Nematicidal Activity

The nematicidal and antimicrobial activities of certain 1,3,4-thiadiazole derivatives have been assessed, demonstrating their efficacy against specific nematodes and microbial strains. This suggests the potential of these compounds in agricultural applications, particularly in pest and disease management (Reddy et al., 2010).

Diuretic Activity

1,3,4-Thiadiazole derivatives have also been explored for their diuretic activity, indicating an increase in urinary excretion of water and electrolytes in animal models. This suggests their potential as diuretic agents, with specific derivatives showing significant activity compared to controls (Ergena et al., 2022).

Mechanism of Action

Target of Action

The primary target of the compound “5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine” is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound is designed based on a scaffold combination strategy . It has been identified as a selective STAT3 inhibitor . It can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is tested in HEK-Blue IL-6 reporter cells .

Result of Action

The compound exhibits anti-proliferative activity against STAT3-overactivated DU145 (IC 50 value = 2.97 μM) and MDA-MB-231 (IC 50 value = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis . In the DU145 xenograft model, the compound shows in vivo anti-tumor efficacy after intraperitoneal administration . At 50 mg/kg, the tumor growth inhibition rate is 65.3%, indicating prospects for further development .

properties

IUPAC Name |

5-[(4-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-3-9(2)10-4-6-11(7-5-10)17-8-12-15-16-13(14)18-12/h4-7,9H,3,8H2,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTZIXYTCOGEMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

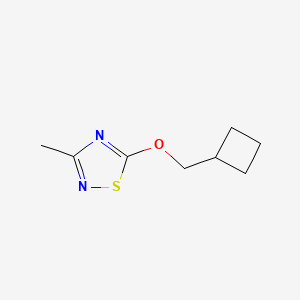

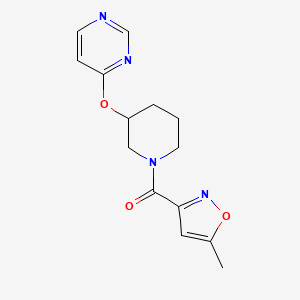

![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)

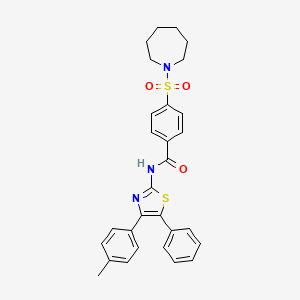

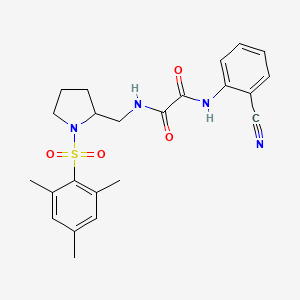

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)

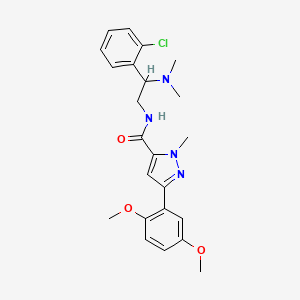

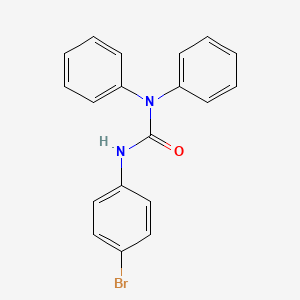

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)

![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)